![molecular formula C5H8ClN5O B13139218 Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- CAS No. 64887-39-4](/img/structure/B13139218.png)
Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with ethanolamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The amino groups in the compound can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products formed are substituted triazine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products include nitro derivatives and amine derivatives of the original compound.
科学研究应用
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.
相似化合物的比较
Similar Compounds
- 2-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol
- 2-((4-amino-6-ethyl-1,3,5-triazin-2-yl)amino)ethanol
- 2-((4-amino-6-phenyl-1,3,5-triazin-2-yl)amino)ethanol
Uniqueness
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is unique due to the presence of the chlorine atom in the triazine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
属性
CAS 编号 |
64887-39-4 |
|---|---|
分子式 |
C5H8ClN5O |
分子量 |
189.60 g/mol |
IUPAC 名称 |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H8ClN5O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H3,7,8,9,10,11) |
InChI 键 |
REXCLWKJLFTPJC-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NC1=NC(=NC(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
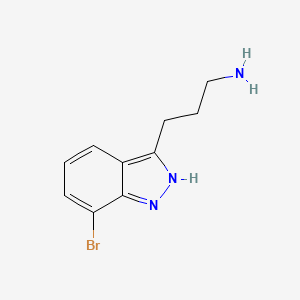

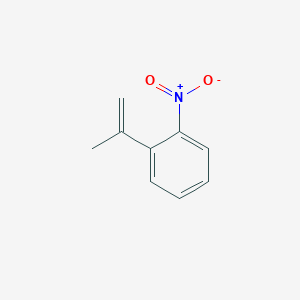
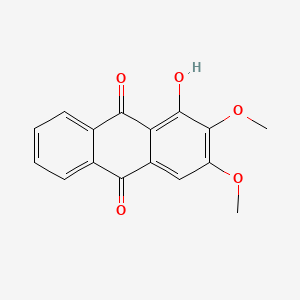
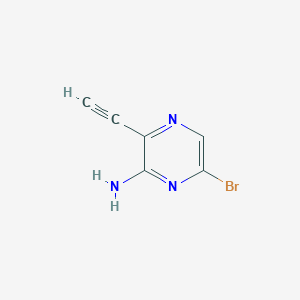
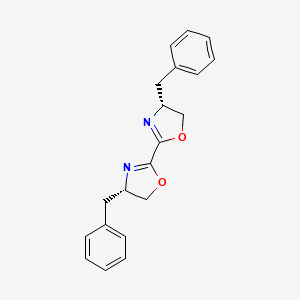
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
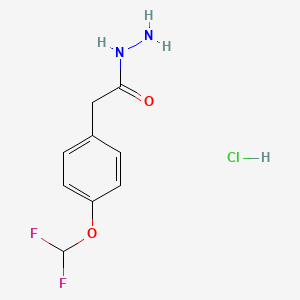
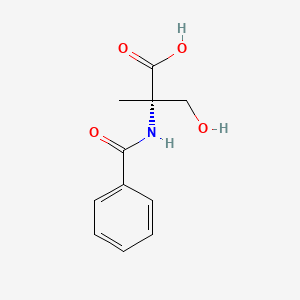
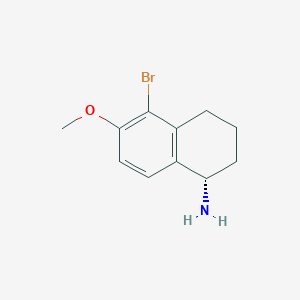
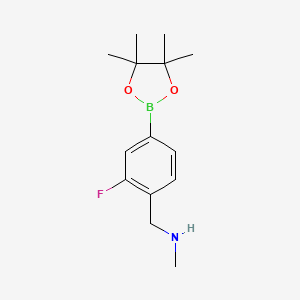
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
